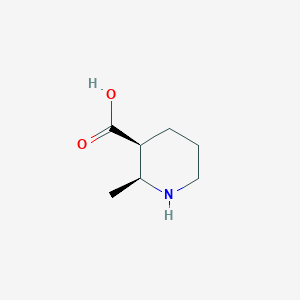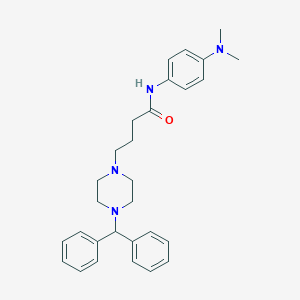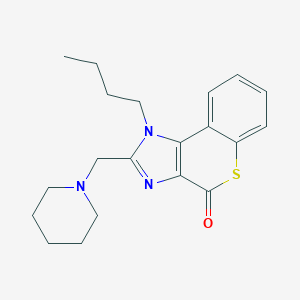
トスフロキサシン
概要
説明
トスフロキサシンは、幅広い抗菌活性を有する第3世代のフルオロキノロン系抗生物質です。特にグラム陽性菌、クラミジア、嫌気性菌に効果的です。 トスフロキサシンは日本ではオゼックスという商品名で販売されており、重症血小板減少症、腎炎、肝毒性との関連性から、安全性の面で議論の的となっています .
科学的研究の応用
Tosufloxacin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of fluoroquinolone antibiotics and their chemical properties.
Biology: Tosufloxacin is studied for its effects on bacterial cell walls and DNA replication.
Medicine: It is used to treat respiratory, biliary tract, urinary tract, and gastrointestinal infections.
作用機序
トスフロキサシンは、DNA複製と転写に不可欠な酵素である、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することで、抗菌作用を発揮します。 これらの酵素を阻害することにより、トスフロキサシンは細菌DNAのスーパーコイリングを阻害し、細胞死を引き起こします .
生化学分析
Biochemical Properties
Tosufloxacin is an inhibitor of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Tosufloxacin prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth .
Cellular Effects
Tosufloxacin has been found to be effective against biofilm and persister cells of Pseudomonas aeruginosa . It exhibits bactericidal activity against these cells, which are known for their high-level resistance to antibiotics . This suggests that Tosufloxacin can influence cell function by disrupting the formation and survival of biofilms and persister cells.
Molecular Mechanism
The molecular mechanism of Tosufloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for controlling the topological states of DNA during transcription. Tosufloxacin binds to these enzymes and prevents them from resealing the DNA strands they break during their normal function, leading to rapid cessation of DNA synthesis and bacterial death .
Temporal Effects in Laboratory Settings
Studies on the effects of Tosufloxacin administration during the developmental period in mice showed increased body weights without any long-term effects . Behavioral analysis suggested alterations in anxiety-like behaviors and memory recall dysregulation .
Dosage Effects in Animal Models
In animal models, Tosufloxacin exhibited the greatest in vivo bactericidal activity against P. aeruginosa biofilms with a reduction of 4.54 ΔLog10 CFU/mL compared to the vehicle group . This suggests that the effects of Tosufloxacin can vary with different dosages, and it may have a threshold effect observed in these studies.
Metabolic Pathways
As a fluoroquinolone, it is known to interfere with the enzyme DNA gyrase, disrupting DNA replication and transcription .
Transport and Distribution
It is known that fluoroquinolones like Tosufloxacin can passively diffuse through porin channels in the bacterial cell membrane .
Subcellular Localization
Given its mechanism of action, it is likely that Tosufloxacin localizes to the bacterial cytoplasm where it can interact with its target enzymes, DNA gyrase and topoisomerase IV .
準備方法
合成経路と反応条件
トスフロキサシンは、複数段階のプロセスによって合成されます。一般的な方法の1つは、7-(3-アミノピロリジン-1-イル)-1-(2,4-ジフルオロフェニル)-6-フルオロ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸とp-メチルベンゼンスルホン酸一水和物を、メタノールと水の混合物中で反応させることです。 反応は65〜70°Cで7時間行い、その後活性炭を加えてろ過します .
工業生産方法
工業的には、トスフロキサシンは、溶媒蒸発法、粉砕法、超音波法、凍結乾燥法などによって調製されることが多いです。 これらのうち、溶媒蒸発法は、反応効率が高く、溶解特性が優れていることから、最も適した方法とされています .
化学反応の分析
反応の種類
トスフロキサシンは、次のようなさまざまな化学反応を起こします。
酸化: トスフロキサシンは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: 還元反応により、トスフロキサシン中の官能基が修飾され、抗菌活性が変化します。
置換: トスフロキサシンは、特にフッ素原子において置換反応を起こす可能性があり、薬理作用に影響を与える可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤(置換反応用)などがあります。これらの反応の条件は、目的の生成物に応じて異なりますが、一般的には、制御された温度とpHレベルで行われます。
生成される主な生成物
これらの反応から生成される主な生成物には、抗菌活性が修飾された、トスフロキサシンのさまざまな誘導体が含まれます。これらの誘導体は、さまざまな細菌感染症の治療への潜在的な利用について研究されています。
科学研究への応用
トスフロキサシンは、幅広い科学研究への応用を有しています。
化学: フルオロキノロン系抗生物質とその化学的性質を研究する際のモデル化合物として使用されます。
生物学: トスフロキサシンは、細菌細胞壁とDNA複製への影響について研究されています。
医学: 呼吸器系、胆道系、泌尿器系、消化器系の感染症の治療に使用されます。
工業: トスフロキサシンは、新しい抗菌剤の開発や、薬物溶解性とバイオアベイラビリティを向上させる製剤の開発に使用されています.
類似化合物との比較
類似化合物
トスフロキサシンは、次の他のフルオロキノロンと比較されます。
- オフロキサシン
- シプロフロキサシン
- レボフロキサシン
- モキシフロキサシン
- トロバフロキサシン
独自性
トスフロキサシンは、特に黄色ブドウ球菌のパーシスターに対する高い活性を有していることが、その独自性を特徴としています。 この活性は、N-1位に2,4-ジフルオロフェニル基が存在することに起因しており、他の活性の低いキノロンには存在しません . さらに、トスフロキサシンは、他のフルオロキノロンと比較して、より幅広いスペクトルと、特定のグラム陽性菌に対する高い有効性を有しています .
特性
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFMDMBOJLQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-94-6 (4-toluene sulfonate) | |
| Record name | Tosufloxacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044135 | |
| Record name | Tosufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100490-36-6 | |
| Record name | Tosufloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosufloxacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosufloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16850 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tosufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOSUFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tosufloxacin?
A1: Tosufloxacin, like other quinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , , , ] These enzymes are essential for bacterial DNA replication and transcription. [, , , , , , ]
Q2: Does the structure of Tosufloxacin influence its interaction with bacterial DNA gyrase and topoisomerase IV?
A2: Yes, the presence of a 2,4-difluorophenyl group at the N-1 position of Tosufloxacin has been suggested to contribute to its high activity against bacterial persisters. This structural feature is absent in some other less active quinolones. []
Q3: What is the molecular formula and weight of Tosufloxacin?
A3: The molecular formula of Tosufloxacin is C19H17F3N4O3S. Its molecular weight is 434.43 g/mol. [, ]
Q4: What spectroscopic data are available for characterizing Tosufloxacin?
A4: Various spectroscopic techniques have been employed to characterize Tosufloxacin and its interactions. These include:
- Infrared (IR) spectrophotometry: Used to analyze corneal deposits potentially caused by Tosufloxacin. []
- Fluorescence spectroscopy: Utilized to study the interaction of Tosufloxacin with aluminum ions and develop a sensitive analytical method for its detection. []
Q5: How is Tosufloxacin absorbed and distributed in the body?
A5: Tosufloxacin exhibits good oral bioavailability. [, ] In animal models, it achieves high concentrations in various tissues, including the lungs. [] Additionally, Tosufloxacin has been detected in the kidneys of a patient with crystal nephropathy, indicating its ability to reach this organ. []
Q6: Is Tosufloxacin metabolized in the body?
A6: While specific details on Tosufloxacin metabolism were not found within the provided papers, research suggests it might be a prodrug. A prodrug form, A-71497, has been synthesized to enhance water solubility, and it produces high plasma levels of Tosufloxacin after administration in animal models. []
Q7: How is Tosufloxacin eliminated from the body?
A7: Specific details about the elimination pathways of Tosufloxacin were not found in the provided papers.
Q8: Are there known mechanisms of resistance to Tosufloxacin?
A8: Yes, Tosufloxacin resistance has been observed. One identified mechanism involves mutations in the gyrA gene of bacteria, particularly a dual mutation (Ser83Leu and Asp87Gly), leading to decreased susceptibility to Tosufloxacin and potentially other quinolones. []
Q9: What is the role of active efflux in Tosufloxacin resistance?
A9: Active efflux plays a role in resistance, particularly to hydrophilic quinolones like Ofloxacin. Studies comparing Ofloxacin and Tosufloxacin accumulation in resistant E. coli strains indicate that while both drugs are affected by active efflux, Ofloxacin accumulation is more significantly reduced. This suggests that active efflux might be a more crucial factor for resistance to hydrophilic quinolones than for hydrophobic ones like Tosufloxacin. []
Q10: Is there cross-resistance between Tosufloxacin and other quinolones?
A10: Yes, cross-resistance has been observed between Tosufloxacin and other quinolones, particularly in in vitro-selected resistant mutants and clinical isolates of ciprofloxacin-resistant S. aureus. This suggests that resistance mechanisms, potentially involving mutations in DNA gyrase or topoisomerase IV, can confer resistance to multiple quinolones. []
Q11: What is the antibacterial spectrum of Tosufloxacin?
A11: Tosufloxacin demonstrates a broad antibacterial spectrum, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria. [, , , , , , , , , ]
- Gram-positive: Highly active against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus faecalis. [, , , , , ]
- Gram-negative: Active against Enterobacteriaceae (including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella typhimurium), Pseudomonas aeruginosa, Haemophilus influenzae, Neisseria gonorrhoeae, and Moraxella catarrhalis. [, , , , , , , ]
- Anaerobes: Notably active against various anaerobic bacteria, including Bacteroides fragilis and Peptostreptococcus species. []
- Atypicals: Exhibits activity against Mycoplasma pneumoniae and Legionella species. [, ]
Q12: How does the activity of Tosufloxacin compare to other quinolones?
A12: The in vitro activity of Tosufloxacin varies depending on the bacterial species and the specific quinolone being compared.
- Gram-positives: Generally more potent than other quinolones against Gram-positive bacteria, including MRSA. [, , ]
- Gram-negatives: Activity against Enterobacteriaceae is comparable to or slightly less potent than Ciprofloxacin. [, ] Tosufloxacin shows good activity against Pseudomonas aeruginosa, but slightly less than Ciprofloxacin. [, , , ]
- Anaerobes: Consistently demonstrates higher activity against anaerobic bacteria compared to other tested quinolones. [, ]
Q13: What is the efficacy of Tosufloxacin against bacterial persisters?
A13: Tosufloxacin exhibits potent activity against Staphylococcus aureus persisters, completely eradicating them within 2 days in in vitro studies. This activity has been linked to the presence of the 2,4-difluorophenyl group at the N-1 position of the molecule. []
Q14: What in vivo models have been used to study the efficacy of Tosufloxacin?
A14: Tosufloxacin has shown efficacy in various animal models, including:
- Respiratory tract infections: Effective against S. aureus, S. pneumoniae, and K. pneumoniae in mouse models. []
- Urinary tract infections: Effective in mouse pyelonephritis models caused by P. aeruginosa. []
- Intra-abdominal infections: Demonstrated efficacy in rat models, particularly when combined with Metronidazole. []
Q15: Have there been any clinical trials evaluating the efficacy of Tosufloxacin?
A15: Yes, several clinical trials have investigated the efficacy of Tosufloxacin in treating various infections, including:
- Respiratory tract infections: Demonstrated efficacy in treating acute bronchitis and other respiratory tract infections. [, , ]
- Urinary tract infections: Shown to be effective in treating acute uncomplicated cystitis, with potential for single-dose therapy. [, ]
- Nongonococcal urethritis: Found to be as effective as Doxycycline in treating this condition, including cases caused by Chlamydia trachomatis. []
Q16: What strategies have been explored to improve the solubility and bioavailability of Tosufloxacin?
A16: To enhance solubility and bioavailability:
- Prodrugs: Synthesis of the prodrug A-71497, which demonstrates improved water solubility and converts to Tosufloxacin in vivo. []
- Inclusion complexes: Formation of inclusion complexes with Hydroxypropyl-β-cyclodextrin enhances the water solubility and dissolution rate of Tosufloxacin tosylate. []
Q17: What is the impact of formulation on the dissolution rate of Tosufloxacin?
A17: The formulation significantly influences the dissolution rate of Tosufloxacin.
- Dispersible tablets: Specific formulations of dispersible tablets have demonstrated shorter disintegration times and higher dissolution rates compared to conventional tablets. [, ]
- Inclusion complexes: Inclusion complexes with Hydroxypropyl-β-cyclodextrin substantially improve the dissolution rate of Tosufloxacin tosylate. []
Q18: How stable is Tosufloxacin under various conditions?
A19: While specific stability data were not found in the provided papers, research highlights that optimizing formulations can enhance the stability of Tosufloxacin. For example, the use of aluminum potassium sulfate dodecahydrate as a cosolvent in ophthalmic solutions improves drug solubility and stability. []
Q19: What analytical methods are commonly used to quantify Tosufloxacin?
A19: Several analytical methods are employed for Tosufloxacin quantification:
- High-performance liquid chromatography (HPLC): Widely used for determining Tosufloxacin concentrations in plasma, formulations, and biological samples. [, , ]
- Fluorescence spectroscopy: Utilized to develop a sensitive method for detecting Tosufloxacin by exploiting its fluorescence enhancement in the presence of aluminum ions. []
Q20: Are there any reported cases of Tosufloxacin-induced adverse effects?
A20: Yes, while generally considered safe, Tosufloxacin has been associated with adverse effects in some cases. These include:
- Corneal deposits: Reported in patients with compromised corneas, particularly after keratoplasty or in individuals with poor tear secretion. [, , ]
- Drug-induced pneumonitis: A case of eosinophilic pneumonia potentially linked to Tosufloxacin tosylate has been reported. []
- Thrombocytopenic purpura: A case of Tosufloxacin tosylate-induced thrombocytopenic purpura has been documented. []
- Crystalline nephropathy: Cases of acute kidney injury and crystal-forming interstitial nephritis associated with Tosufloxacin use have been reported. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tetranitrocalix[4]arene](/img/structure/B10787.png)



![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)

![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)


